molecular formula C18H19F3N2O4 B2850625 3-hydroxy-6-(hydroxymethyl)-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyran-4-one CAS No. 866019-50-3

3-hydroxy-6-(hydroxymethyl)-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyran-4-one

Cat. No.: B2850625
CAS No.: 866019-50-3
M. Wt: 384.355
InChI Key: MBDATXMJEXDIJI-UHFFFAOYSA-N
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Description

The compound 3-hydroxy-6-(hydroxymethyl)-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyran-4-one features a pyran-4-one core substituted with hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups at positions 3 and 6, respectively. The piperazine ring at position 2 is further modified with a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

3-hydroxy-6-(hydroxymethyl)-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O4/c19-18(20,21)12-2-1-3-13(8-12)23-6-4-22(5-7-23)10-16-17(26)15(25)9-14(11-24)27-16/h1-3,8-9,24,26H,4-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDATXMJEXDIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C(=O)C=C(O2)CO)O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-6-(hydroxymethyl)-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyran-4-one typically involves multiple steps, starting from readily available precursors. The reaction conditions often involve the use of radical initiators and specific solvents to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-6-(hydroxymethyl)-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-hydroxy-6-(hydroxymethyl)-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyran-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-6-(hydroxymethyl)-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxyl groups may participate in hydrogen bonding and other interactions . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog Modifications

The primary structural variations among analogs of this compound involve:

  • Piperazine substituents : Methyl, methoxyphenyl, or trifluoromethylphenyl groups.
  • Core heterocycle: Pyran-4-one vs. pyridazinone or pyrido-pyrimidinone derivatives.
Table 1: Structural and Functional Comparison of Analogs
Compound Name Piperazine Substituent Core Structure Molecular Weight (g/mol) Key Properties/Activities
Target Compound (3-hydroxy-6-(hydroxymethyl)-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyran-4-one) 3-(trifluoromethyl)phenyl Pyran-4-one ~367.3* Enhanced lipophilicity (CF₃ group)
3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one Methyl Pyran-4-one 281.29 Anticancer activity (preliminary)
3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazino]methyl}-4H-pyran-4-one 4-methoxyphenyl Pyran-4-one ~341.3* Improved solubility (methoxy group)
2-(3-fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one None (piperazin-1-yl) Pyrido-pyrimidinone ~352.37* Patent-derived; unknown activity
4-(aryl)-6-phenyl-2-[3-(4-substituted-piperazin-1-yl)propyl]pyridazin-3(2H)-one Variable (e.g., phenyl, CF₃) Pyridazinone ~400–450* Anticancer, antinociceptive

*Calculated based on molecular formulae.

Pharmacological and Physicochemical Differences

The electron-withdrawing CF₃ group may stabilize charge interactions in receptor binding, improving potency .

Core Heterocycle Influence: Pyran-4-one: Offers hydrogen-bonding capacity via hydroxyl groups, aiding solubility and interactions with polar residues in enzymes/receptors. Pyridazinone/Pyrido-pyrimidinone: These cores exhibit varied electronic profiles, with pyridazinones showing antinociceptive activity in preclinical models .

Biological Activity Trends: Methyl-piperazine analogs (e.g., 3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one) demonstrate preliminary anticancer activity, possibly due to moderate lipophilicity balancing bioavailability and target engagement .

Biological Activity

The compound 3-hydroxy-6-(hydroxymethyl)-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyran-4-one is a pyranone derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Antioxidant Activity

Studies have shown that pyranone derivatives exhibit antioxidant properties. The presence of hydroxyl groups in the structure contributes to free radical scavenging capabilities. For instance, compounds similar to this one have demonstrated significant inhibition of lipid peroxidation and enhanced cellular antioxidant defenses .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterases : It has shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Cyclooxygenases (COX) : Inhibition studies indicate potential anti-inflammatory properties through COX-2 inhibition, which is relevant for treating inflammatory conditions .

3. Cytotoxicity

Preliminary cytotoxicity assays have been conducted against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney). The results suggest that the compound exhibits selective cytotoxicity, making it a candidate for further development in oncology .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging activity, reducing oxidative stress markers in vitro.
Study 2Enzyme InhibitionShowed IC50 values of 19.2 μM for AChE and 13.2 μM for BChE, indicating potential therapeutic applications in neurodegeneration.
Study 3CytotoxicityExhibited selective cytotoxic effects on MCF-7 cells with an IC50 of approximately 15 μM, warranting further investigation into its mechanisms.

The biological activities of the compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxyl groups facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity .
  • Lipophilicity : The trifluoromethyl group increases lipid solubility, improving membrane permeability and bioavailability .

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